Ionization Energy and Electronic Reactivity: Methylenecyclopentane vs. Cyclopentene and 1-Methylcyclopentene
Methylenecyclopentane exhibits a significantly lower first ionization energy compared to its endocyclic isomer 1-methylcyclopentene and the parent cycloalkene cyclopentene. This quantifies its enhanced electron-donating character due to the exocyclic methylene group. High-resolution photoelectron spectrometry measured the first ionization energy of methylenecyclopentane as 8.51 ± 0.01 eV, which is 0.50 eV lower than cyclopentene (9.01 ± 0.01 eV) and 0.03 eV lower than 1-methylcyclopentene (8.54 ± 0.01 eV) [1].
| Evidence Dimension | First Ionization Energy (eV) |
|---|---|
| Target Compound Data | 8.51 ± 0.01 |
| Comparator Or Baseline | Cyclopentene: 9.01 ± 0.01; 1-Methylcyclopentene: 8.54 ± 0.01; Cyclopentane: 10.50 ± 0.01 |
| Quantified Difference | 0.50 eV lower than cyclopentene; 0.03 eV lower than 1-methylcyclopentene |
| Conditions | High-resolution photoelectron spectrometry [1] |
Why This Matters
A lower ionization energy indicates a higher energy HOMO, making methylenecyclopentane a more reactive nucleophile in electrophilic addition and charge-transfer complexation compared to cyclopentene, which is critical for designing specific organic transformations and understanding reaction mechanisms.
- [1] Praet, M.-Th., & Delwiche, J. (1970). Ionization energies of some cyclic molecules. Organic Mass Spectrometry, 3(8), 999-1006. View Source
